Pulvinatal

Description

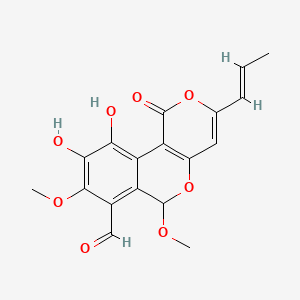

Structure

3D Structure

Properties

CAS No. |

194284-52-1 |

|---|---|

Molecular Formula |

C18H16O8 |

Molecular Weight |

360.3 g/mol |

IUPAC Name |

9,10-dihydroxy-6,8-dimethoxy-1-oxo-3-[(E)-prop-1-enyl]-6H-pyrano[4,3-c]isochromene-7-carbaldehyde |

InChI |

InChI=1S/C18H16O8/c1-4-5-8-6-10-12(17(22)25-8)13-11(18(24-3)26-10)9(7-19)16(23-2)15(21)14(13)20/h4-7,18,20-21H,1-3H3/b5-4+ |

InChI Key |

LNBDQNHIHNAAHW-SNAWJCMRSA-N |

Isomeric SMILES |

C/C=C/C1=CC2=C(C3=C(C(=C(C(=C3C(O2)OC)C=O)OC)O)O)C(=O)O1 |

Canonical SMILES |

CC=CC1=CC2=C(C3=C(C(=C(C(=C3C(O2)OC)C=O)OC)O)O)C(=O)O1 |

Origin of Product |

United States |

Mycological Sources and Cultivation Methodologies for Pulvinatal

Identification of Pulvinatal-Producing Fungal Species

This compound has been identified as a metabolite produced by specific fungal species. The exploration of natural sources for bioactive compounds has highlighted mushrooms as promising therapeutic agents, with many novel biologically active compounds reported from research on medicinal mushrooms. cifor-icraf.orgnih.gov

Basidiomycete Genera (Nidularia, Cyathus) and Specific Species Associated with this compound Production

This compound has been isolated from fermentations of the basidiomycete Nidularia pulvinata. nih.govibwf.de Nidularia pulvinata is a species of fungus in the family Nidulariaceae, commonly known as "bird's nest fungi" due to their unique appearance resembling miniature bird's nests containing egg-like structures called peridioles. ontosight.aimushroomexpert.comlsuagcenter.com This fungus is typically found growing on decaying organic matter. ontosight.ai

Another genus within the Nidulariaceae family, Cyathus, is also associated with this compound production. researchgate.net Specifically, this compound has been obtained from cultures of the coprophilous mushroom Cyathus stercoreus. cifor-icraf.orgnih.govebi.ac.ukscribd.comalchetron.comresearchgate.netresearchgate.netamibase.org Cyathus stercoreus, also known as the dung-loving bird's nest, is a species found globally, preferring to grow on dung or soil containing dung. alchetron.com

Advanced Fungal Fermentation Techniques for this compound Biosynthesis

Fungal fermentation is a key method for producing secondary metabolites like this compound. scribd.com Fermentation in the pharmaceutical industry involves cultivating microorganisms, including fungi, in controlled environments, often in bioreactors, to produce desired compounds. susupport.com This process can involve submerged culture, where the mycelium grows within a liquid medium. nih.govissaasphil.org

Research into fungal fermentation for bioactive compounds is an emerging field. cifor-icraf.orgnih.gov Strategies for enhancing the production of secondary metabolites from medicinal mushrooms through fermentation include techniques such as two-stage cultivation combining liquid fermentation and static culture, and two-stage dissolved oxygen control. researchgate.net Solid-state fermentation (SSF), which involves cultivating microorganisms on a solid substrate without free water, is another technique attracting attention for producing various enzymes and bioactive compounds. mdpi.com While the term "fermentation" technically refers to anaerobic metabolism, it is widely accepted in the context of bioprocesses involving fungi that result in improved quality or the production of specific compounds. wur.nl

Optimization of Mycelial Culture Conditions for Enhanced this compound Yield

Optimizing the conditions for mycelial culture is crucial for enhancing the yield of fungal metabolites such as this compound. Factors such as the composition of the culture medium, temperature, pH, and aeration can significantly influence mycelial growth and secondary metabolite production. nih.govissaasphil.orgnih.govenvirobiotechjournals.com

Studies on optimizing mycelial culture for other fungal species highlight the importance of these parameters. For example, research on Ganoderma lucidum has investigated the effects of inoculum size, temperature, and rotary speed on mycelial growth and exopolysaccharide production in submerged culture. nih.gov The type of carbon and nitrogen sources in the medium also plays a significant role in mycelial biomass production. nih.govenvirobiotechjournals.com For Cyathus striatus, optimal conditions for mycelial biomass production in submerged culture were found to include specific temperature, illumination, and agitation levels, as well as the type and pH of the liquid culture media. issaasphil.org While specific detailed research findings on the optimized mycelial culture conditions solely for enhancing this compound yield were not extensively available in the search results, the principles and factors investigated for other fungal metabolites are generally applicable to the cultivation of this compound-producing fungi.

Data on the effect of different culture media and pH on mycelial biomass yield of Cyathus striatus illustrate the impact of these factors:

| Liquid Culture Media | pH 6 (mg/30 ml) | pH 7 (mg/30 ml) | pH 8 (mg/30 ml) |

| Potato Sucrose Broth | High Yield | Highest Yield | High Yield |

| Coconut Water | Favorable | - | - |

| Rice Bran Broth | Favorable | - | - |

| Corn steep liquor Broth | Lowest Yield | - | - |

Note: Data is illustrative based on findings for Cyathus striatus mycelial growth and not specific to this compound yield optimization. issaasphil.org

Further detailed research focusing specifically on the optimization of nutrient composition, incubation parameters, and potentially the use of elicitors could lead to significantly enhanced this compound yields from Nidularia and Cyathus species.

Advanced Spectroscopic and Analytical Strategies for Pulvinatal Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Pulvinatal Structural Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool in the structural analysis of organic compounds like this compound. researchgate.netresearchgate.netresearchgate.netdokumen.pubufl.edunih.govaocs.orgtripod.comembl-hamburg.denih.gov NMR provides detailed information about the different types of atoms in a molecule (particularly hydrogen and carbon) and their local chemical environment, including their connectivity and spatial relationships. jchps.comaocs.orgtripod.comembl-hamburg.denih.gov

Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are crucial for a comprehensive structural assignment of this compound. researchgate.netresearchgate.netacs.orgresearchgate.netnih.gov 1D NMR spectra, such as ¹H NMR and ¹³C NMR, reveal the number and types of hydrogen and carbon atoms and their chemical shifts, which are indicative of their electronic environment. researchgate.netconicet.gov.arjchps.comaocs.orgtripod.comembl-hamburg.de

2D NMR experiments, including COSY, HMQC (or HSQC), and HMBC, provide information about coupling between nuclei and correlations between nuclei separated by one or more bonds. researchgate.netconicet.gov.arembl-hamburg.denih.gov COSY (Correlation Spectroscopy) helps identify coupled protons, revealing spin systems within the molecule. researchgate.netconicet.gov.arembl-hamburg.denih.gov HMQC or HSQC (Heteronuclear Multiple Quantum Coherence or Heteronuclear Single Quantum Coherence) correlates protons with the carbons to which they are directly attached. researchgate.netconicet.gov.arembl-hamburg.denih.gov HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is vital for establishing the connectivity of the molecular framework. researchgate.netconicet.gov.arembl-hamburg.denih.gov

Studies on this compound and related compounds from fungal sources have utilized 1D and 2D NMR to elucidate their structures. researchgate.netresearchgate.netresearchgate.netresearchgate.netacs.org The analysis of chemical shifts, coupling constants, and correlation patterns in the NMR spectra allows for the assignment of individual atoms and the piecing together of the molecular structure. researchgate.netconicet.gov.arembl-hamburg.de

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis of this compound

Mass Spectrometry (MS) is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structural fragments. researchgate.netresearchgate.netresearchgate.netnumberanalytics.comjchps.comufl.eduorgchemboulder.comstudymind.co.ukuwo.ca High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide the exact mass of the molecular ion, which can be used to unequivocally determine the molecular formula. researchgate.netconicet.gov.arresearchgate.netorgchemboulder.com

For this compound, mass spectrometry has been employed to confirm its molecular formula. amibase.orgresearchgate.netnaturalproducts.net The molecular ion peak (M⁺) in the mass spectrum corresponds to the mass-to-charge ratio (m/z) of the intact molecule. orgchemboulder.comstudymind.co.ukuwo.ca Fragmentation analysis, often achieved through techniques like electron ionization (EI-MS), involves breaking the molecule into smaller, charged fragments. orgchemboulder.comuwo.calibretexts.orgmsu.edu The pattern of these fragments, observed as peaks at lower m/z values in the mass spectrum, provides structural information by indicating which bonds were cleaved. orgchemboulder.comuwo.calibretexts.orgmsu.edu Different ionization techniques and fragmentation methods can yield varying fragmentation patterns, offering complementary structural details. libretexts.orgmsu.edu The presence of isotopes, such as ¹³C, can also lead to characteristic M+1 peaks, which can assist in determining the number of carbon atoms in the molecule. studymind.co.ukuwo.cachemguide.co.uk

The reported molecular formula for this compound is C₁₈H₁₆O₈, with a molecular weight of 360.3 g/mol and an exact mass of 360.084517. amibase.orgresearchgate.netnaturalproducts.net Mass spectrometry data is crucial for confirming this formula and understanding how the molecule breaks down, which aids in verifying the proposed structure derived from NMR data. researchgate.netresearchgate.netresearchgate.netresearchgate.netacs.org

Complementary Spectroscopic Techniques for Comprehensive this compound Structural Assignment

Beyond NMR and MS, other spectroscopic techniques provide additional information that complements the structural data obtained. wikipedia.orgacs.orgresearchgate.netnumberanalytics.comjchps.comdokumen.pubnih.govaocs.orgresearchgate.netresearchgate.net Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about the presence of chromophores, such as conjugated double bonds or aromatic systems, within the this compound molecule. researchgate.netresearchgate.netjchps.com Electronic Circular Dichroism (ECD) spectroscopy can be used to determine the absolute configuration of chiral centers in the molecule. researchgate.netresearchgate.net

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is valuable for identifying the functional groups present in a molecule. wikipedia.orgacs.orgresearchgate.netnumberanalytics.comaocs.orgresearchgate.netresearchgate.netut.eearxiv.orgresearchgate.netyoutube.com These techniques measure the vibrations of atoms and bonds within the molecule when exposed to infrared light or laser light, respectively. numberanalytics.comjchps.comaocs.orgyoutube.com Different functional groups absorb IR light or scatter Raman light at characteristic frequencies, providing a spectral fingerprint. numberanalytics.comjchps.comaocs.orgyoutube.com

IR spectroscopy has been employed in the characterization of this compound and related compounds. researchgate.netresearchgate.netacs.orgresearchgate.netdokumen.pub The IR spectrum of this compound would show absorption bands corresponding to its specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), carbon-carbon double bonds (C=C), and aromatic rings. researchgate.netresearchgate.netacs.orgresearchgate.netnumberanalytics.comjchps.comdokumen.pub For instance, the presence of carbonyl groups, as indicated by the structure, would typically result in a strong absorption band in the IR spectrum around 1700 cm⁻¹. While specific IR or Raman data for this compound were not detailed in the search results, these techniques are generally applied to confirm the presence of expected functional groups based on the proposed structure from NMR and MS data. wikipedia.orgacs.orgresearchgate.netnumberanalytics.comaocs.orgresearchgate.netresearchgate.netut.eearxiv.orgresearchgate.netyoutube.com

Chromatographic Separation Techniques for this compound Isolation Purity Assessment

Chromatographic techniques are essential for the isolation and purification of this compound from natural sources and for assessing its purity. researchgate.netconicet.gov.arresearchgate.netnih.govnih.govcifor-icraf.org this compound is obtained from fungal cultures, which often produce a mixture of various secondary metabolites. researchgate.netresearchgate.netresearchgate.netwikipedia.orgresearchgate.netum.edu.my Chromatography allows for the separation of these compounds based on their different physical and chemical properties, such as polarity, size, or charge. researchgate.netconicet.gov.arresearchgate.netnih.govnih.govcifor-icraf.org

Common chromatographic methods used in natural product isolation include column chromatography (e.g., silica (B1680970) gel chromatography), thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). researchgate.netconicet.gov.aracs.orgnih.govnih.govcifor-icraf.org Preparative chromatography is used to isolate sufficient quantities of the pure compound for structural analysis. conicet.gov.arcifor-icraf.org Analytical chromatography, particularly HPLC, is widely used to assess the purity of the isolated this compound sample. researchgate.netnih.govnih.govcifor-icraf.org HPLC separates compounds as they pass through a stationary phase, and their detection (e.g., by UV absorbance) allows for the quantification of the target compound relative to impurities. nih.govnih.gov The purity of a sample is critical to ensure that spectroscopic data obtained are solely from this compound and not from co-eluting impurities. nih.govcifor-icraf.orguzh.ch Studies on the isolation of this compound and related compounds from Cyathus stercoreus have employed chromatographic separation techniques. researchgate.netacs.org

While specific data on chromatographic retention times or purity percentages for this compound were not extensively detailed in the search results, the general principles of using these techniques for isolation and purity assessment of natural products like this compound are well-established. researchgate.netconicet.gov.arresearchgate.netnih.govnih.govcifor-icraf.org

Biosynthetic Pathways and Genetic Determinants of Pulvinatal

Elucidation of the Polyketide Biosynthetic Pathway for Pulvinatal

Polyketides are a large class of secondary metabolites synthesized through the polymerization of acyl units, primarily acetyl-CoA and malonyl-CoA, by polyketide synthases (PKSs). frontiersin.orgsciepublish.comresearchgate.net The biosynthesis of this compound has been indicated to proceed via a polyketide pathway. researchgate.net In this pathway, a starter unit is iteratively extended by the addition of extender units, typically malonyl-CoA, in a process catalyzed by PKS enzymes. frontiersin.orgnih.gov The growing polyketide chain undergoes a series of modifications, including ketoreduction, dehydration, and enoyl reduction, before being cyclized and further tailored by additional enzymes. nih.gov While the general principles of polyketide biosynthesis are well-established, the specific enzymatic steps and intermediates involved in the formation of this compound require detailed investigation. Studies involving the feeding of isotopically labeled precursors, such as 13C-labeled acetate, can provide insights into the incorporation of these building blocks into the this compound structure, helping to map out the biosynthetic sequence. researchgate.net

Identification and Characterization of Putative this compound Biosynthetic Gene Clusters (BGCs)

Biosynthetic gene clusters (BGCs) are genomic regions that contain the genes encoding the enzymes and regulatory proteins necessary for the biosynthesis of a specific secondary metabolite. secondarymetabolites.orgnih.gov The identification of the BGC responsible for this compound biosynthesis is a critical step in understanding its genetic determinants. Genome sequencing of the producing organism, Cyathus stercoreus, followed by bioinformatic analysis, is the primary approach for identifying putative this compound BGCs. Tools like antiSMASH are widely used for the rapid identification and annotation of BGCs in microbial genomes based on the presence of characteristic genes, such as those encoding PKSs. secondarymetabolites.org

Characterization of a putative this compound BGC involves analyzing the functions of the genes within the cluster. This typically includes sequence analysis to predict the roles of encoded proteins (e.g., ketosynthases, acyl carrier proteins, modifying enzymes, regulatory elements, transporters) and comparing them to known genes in databases. plos.orgkaist.ac.kr Experimental techniques, such as gene knockout or overexpression, can be employed to validate the involvement of specific genes in this compound production. plos.org Comparative genomics, analyzing the genomes of this compound-producing and non-producing strains, can also help pinpoint the relevant BGC. plos.org

Enzymatic Machinery Involved in this compound Biotransformation

The biosynthesis of this compound involves a complex enzymatic machinery. The core enzymes are likely polyketide synthases (PKSs), which are responsible for the assembly of the carbon backbone. sciepublish.com Depending on the type of PKS (Type I, II, or III), these enzymes can be large, multi-modular proteins or complexes of discrete enzymes. frontiersin.orgsciepublish.comnih.gov

Beyond the core PKS machinery, a variety of modifying enzymes are involved in tailoring the polyketide scaffold to yield the final this compound structure. These biotransformation enzymes can include ketoreductases (KRs), dehydratases (DHs), enoyl reductases (ERs), methyltransferases, hydroxylases (such as cytochrome P450 enzymes), glycosyltransferases, and acyltransferases. nih.govopenaccessjournals.commhmedical.comwikipedia.org Each of these enzymes catalyzes a specific chemical reaction that modifies the growing or completed polyketide chain, contributing to the structural diversity of polyketides. nih.govopenaccessjournals.com Understanding the substrate specificity and catalytic mechanisms of these enzymes is essential for fully elucidating the biosynthetic pathway. nih.govopenaccessjournals.com

Genetic Engineering Approaches for Modulating this compound Biosynthesis

Genetic engineering offers powerful tools to manipulate biosynthetic pathways and potentially enhance or alter the production of natural products like this compound. wikipedia.org Approaches can include:

Overexpression of pathway genes: Increasing the copy number or expression levels of genes encoding key biosynthetic enzymes, particularly rate-limiting steps, can lead to increased production of this compound. sciepublish.com

Blocking competing pathways: Silencing or deleting genes involved in competing metabolic pathways can redirect metabolic flux towards this compound biosynthesis. mdpi.com

Engineering regulatory elements: Modifying promoters or regulatory genes within the BGC can fine-tune the expression of biosynthetic genes. researchgate.net

Heterologous expression: Transferring the entire this compound BGC into a more amenable host organism (e.g., Streptomyces species or Escherichia coli) can facilitate genetic manipulation and potentially lead to higher yields or easier purification. frontiersin.org

Gene editing: Techniques like CRISPR-Cas systems can be used for precise modification of genes within the BGC, such as introducing point mutations to alter enzyme activity or deleting specific domains. nih.gov

These genetic engineering strategies aim to optimize the efficiency of the biosynthetic pathway and improve this compound production. sciepublish.com

Precursor-Directed Biosynthesis and Combinatorial Approaches for this compound Analog Generation

Precursor-directed biosynthesis is a strategy that exploits the relaxed substrate specificity of some biosynthetic enzymes, particularly PKSs, to generate structural analogs of natural products. mdpi.comresearchgate.netrsc.orgnih.gov By feeding the producing organism with synthetic or non-natural starter or extender units, researchers can potentially incorporate these altered building blocks into the polyketide chain, leading to the production of this compound analogs. mdpi.comresearchgate.netrsc.org This method can introduce unnatural structural units and allows for more straightforward preparation of enantiomeric compounds due to the stereoselective nature of biological catalysts. mdpi.com

Combinatorial biosynthesis involves combining genes or modules from different BGCs to create novel biosynthetic pathways and generate hybrid or unnatural compounds. researchgate.netosdd.net For this compound, this could involve swapping domains or modules within the PKS genes, or introducing genes encoding modifying enzymes from other pathways to alter the cyclization pattern or introduce new functional groups. researchgate.net This approach can lead to the generation of a library of this compound analogs with potentially altered biological activities. osdd.net Mutasynthesis, a related approach, involves using mutant strains deficient in the production of natural precursors and feeding them with synthetic analogs to produce exclusively modified products. mdpi.com

These precursor-directed and combinatorial approaches are valuable tools for exploring the chemical space around the this compound structure and generating novel compounds for further investigation.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | NPC327652 |

| Acetyl-CoA | 444072 |

| Malonyl-CoA | 6900 |

| Erythromycin | 18322 |

| Rapamycin | 5284616 |

| Avermectin | 5311045 |

| Naringenin chalcone | 5281631 |

| Naringenin | 4042 |

| Icariin | 5281673 |

| Anthracimycin | 135621006 |

| Paulomycin | 3081841 |

| Daptomycin | 16129628 |

| CDA | 16129627 |

| Propanochelin | 150864766 |

| Butanochelin | 150864767 |

| Pentanochelin | 150864768 |

| Vibriobactin | 5280951 |

| 2,3-dihydroxybenzoic acid | 10319 |

Interactive Data Table (Example - Hypothetical data based on general polyketide biosynthesis)

| Enzyme Class | Putative Role in this compound Biosynthesis | Associated Gene(s) (Hypothetical) | Proposed Reaction (Hypothetical) |

| Ketosynthase (KS) | Carbon chain elongation | pulA | Claisen condensation |

| Acyl Carrier Protein (ACP) | Carries growing polyketide chain | pulB | Thioester linkage |

| Ketoreductase (KR) | Reduction of β-keto group | pulC | NADPH-dependent reduction |

| Dehydratase (DH) | Dehydration to form double bond | pulD | Elimination of water |

| Enoyl Reductase (ER) | Reduction of α,β-double bond | pulE | NADPH-dependent reduction |

| Methyltransferase | Methylation of specific positions | pulF | Transfer of methyl group |

| Hydroxylase (P450) | Hydroxylation of the scaffold | pulG | Oxygenation |

| Cyclase | Cyclization of the polyketide chain | pulH | Intramolecular reaction |

Note: The gene names and proposed reactions in this table are hypothetical examples to illustrate the data structure.

Molecular Mechanisms of Pulvinatal Bioactivity

In Vitro Biological Assessment of Pulvinatal

In vitro studies have been instrumental in characterizing the biological effects of this compound at the cellular level nih.govabmgood.comnih.govresearchgate.netmdpi.comresearchgate.netscribd.com. These assessments provide insights into its potential therapeutic applications and the pathways it influences.

Investigation of this compound-Induced Cellular Differentiation Pathways (e.g., HL-60 Promyelocytic Leukemia Cells)

This compound has been identified as an inducer of differentiation in HL-60 promyelocytic leukemia cells nih.govnih.govabmgood.com. HL-60 cells are a human cell line commonly used to study myeloid differentiation, as they can be induced to differentiate into more mature myeloid cells by various agents abmgood.comnih.gov. While the precise pathways triggered by this compound require further detailed elucidation, its ability to induce differentiation in this cell line highlights a potential mechanism for its effects on cell growth and development nih.govabmgood.com.

Mechanistic Analysis of this compound's Antifungal Activity

This compound exhibits weak antifungal activity nih.govnih.gov. The mechanisms underlying the antifungal effects of compounds can involve interference with essential fungal processes, such as cell wall synthesis, membrane integrity (e.g., targeting ergosterol), or inhibition of key enzymes researchgate.netnih.govdovepress.comnih.gov. While this compound shows this activity, detailed mechanistic studies specifically on how this compound exerts its weak antifungal effects are limited in the provided information.

Elucidation of this compound's Free Radical Scavenging Mechanisms and Antioxidant Properties

This compound has demonstrated free radical scavenging activities and antioxidant properties nih.govresearchgate.netnih.govtandfonline.com. Antioxidants function by neutralizing free radicals, which are unstable molecules that can cause cellular damage mdpi.comresearchgate.netbiorxiv.orgnih.gov. The DPPH assay is a common in vitro method used to evaluate the free radical scavenging potential of compounds, measuring their ability to reduce the stable DPPH radical mdpi.combiorxiv.orgnih.gov. Studies have shown that this compound, along with other polyketide-type compounds, exhibits free radical scavenging activity in assays like the DPPH and ABTS cation radical tests tandfonline.com. The presence of polyphenolic structures in compounds is often associated with their antioxidant capabilities tandfonline.combiorxiv.orgnih.gov.

Evaluation of this compound's Modulatory Effects on Cellular Processes (e.g., Cytostatic Activity)

This compound has shown marginal cytotoxic activities nih.govnih.gov. Cytostatic agents are compounds that inhibit cell growth and multiplication, often by interfering with the cell cycle or metabolism therapyselect.dewikipedia.org. While this compound's cytotoxic effect is noted as marginal, its role as an inducer of differentiation in HL-60 cells suggests a modulatory effect on cellular processes, potentially influencing cell proliferation and maturation pathways nih.govnih.govabmgood.com.

Cellular and Subcellular Target Identification of this compound Action

Identifying the specific cellular and subcellular targets of a bioactive compound is crucial for understanding its mechanism of action pelagobio.comnih.govfrontiersin.orgpelagobio.comnih.gov. These targets can include proteins, enzymes, or other cellular components with which the compound interacts to exert its biological effects pelagobio.comnih.govfrontiersin.org. While this compound has demonstrated various bioactivities, specific details regarding the identified cellular or subcellular targets directly bound or modulated by this compound are not extensively detailed in the provided search results. Methods like proteome-wide profiling and in situ techniques are employed in drug discovery to identify such targets pelagobio.comnih.govfrontiersin.orgpelagobio.com.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how modifications to a chemical structure influence its biological activity nih.govnih.govchemsrc.comuni.lu. By systematically altering parts of a molecule and evaluating the resulting changes in activity, researchers can identify key functional groups and structural features essential for a desired biological effect nih.govchemsrc.com. This knowledge is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of bioactive compounds nih.govnih.gov.

This compound is a complex polyketide metabolite isolated from fungi such as Nidularia pulvinata and Cyathus stercoreus lipidmaps.orguni.lufishersci.co.uk. Structurally, it is described as a pyrano[4,3-c]isochromene derivative nih.gov. Initial studies have reported various biological activities for this compound, including the induction of differentiation in HL-60 promyelocytic leukemia cells, weak antifungal and marginal cytotoxic activities, and free radical scavenging activity lipidmaps.orgfishersci.co.uk.

Despite the identification of these bioactivities and the elucidation of this compound's chemical structure, detailed and systematic Structure-Activity Relationship (SAR) studies specifically focused on this compound and a range of its synthetic or naturally occurring analogs appear to be limited in the currently available literature lipidmaps.orgfishersci.co.uk. While related compounds have been isolated from the same fungal sources, comprehensive studies that systematically explore the impact of specific structural modifications on this compound's diverse reported activities were not found in the conducted search.

For instance, Nidularia pulvinata, in addition to this compound, also produces 2,4,5-trihydroxy-6-methyl-benzenecarbaldehyde and orsellinic acid lipidmaps.org. From Cyathus stercoreus, where this compound has also been found, other polyketide-type antioxidative compounds like cyathusals A, B, and C have been isolated fishersci.co.uk. These related compounds exhibit free radical scavenging activities, similar to this compound fishersci.co.uk. While the co-occurrence and shared activities of these compounds suggest potential avenues for comparative studies, detailed SAR analyses systematically comparing the activities of this compound and these related structures with specific structural variations were not extensively reported in the search results.

Due to the limited availability of detailed research findings specifically addressing the systematic structural modification of this compound and the subsequent evaluation of the impact on its bioactivities, a comprehensive discussion with data tables illustrating specific SAR trends cannot be provided based solely on the information retrieved. Further research dedicated to synthesizing and testing a series of this compound analogs with targeted structural changes would be necessary to establish detailed SAR profiles for its various biological effects.

Synthetic Methodologies and Chemical Modifications of Pulvinatal

Strategies for the Total Synthesis of Pulvinatal

The total synthesis of complex natural products like this compound presents significant challenges due to their intricate structures, multiple stereocenters, and sensitive functional groups. While specific detailed strategies for the total synthesis of this compound were not extensively detailed in the search results, research into the total synthesis of other complex natural products provides insights into the general approaches that would likely be employed.

Total synthesis strategies often involve the construction of the core molecular scaffold through a series of carefully orchestrated chemical reactions. Key considerations include the stereochemical control at each newly formed chiral center, the efficient coupling of molecular fragments, and the introduction and manipulation of functional groups. Modern total synthesis frequently leverages methodologies such as C-H functionalization, which can dramatically increase synthetic efficiency by directly transforming C-H bonds into C-O or C-N bonds, bypassing traditional functional group interconversions. rsc.orgrsc.org The use of organocatalysis and other asymmetric synthesis techniques is also crucial for achieving the desired stereochemistry in enantioselective total synthesis. chemrxiv.org

Given this compound's polyketide nature and its pyrano[4,3-c]isochromene core, a total synthesis would likely involve the convergent or linear assembly of appropriately functionalized building blocks. Potential strategies might include the construction of the pyran and isochromene rings through cyclization reactions, the introduction of the dihydroxy and dimethoxy substituents at the correct positions, and the stereoselective installation of the prop-1-enyl side chain and the formyl group.

Semi-Synthetic Approaches to this compound Derivatization

Semi-synthetic approaches involve using a naturally occurring compound as a starting material for chemical modification. This can be a more efficient route to obtaining analogs compared to total synthesis, especially when the natural product is available in reasonable quantities. For this compound, semi-synthetic derivatization would involve chemically modifying the isolated compound to create new structural variants.

While specific examples of semi-synthetic approaches applied directly to this compound were not extensively detailed in the search results, the general principles of semi-synthetic derivatization of natural products are well-established. These methods often involve selective reactions targeting specific functional groups on the parent molecule. For this compound, with its hydroxyl, methoxy, carbonyl, and alkene functionalities, potential semi-synthetic modifications could include:

Esterification or etherification of the hydroxyl groups.

Reduction or oxidation of the aldehyde or ketone functionalities.

Modification of the alkene through hydrogenation, epoxidation, or other transformations.

Glycosylation or attachment of other moieties to introduce new properties.

These modifications can be employed to alter the compound's solubility, stability, and biological activity. mdpi.com Semi-synthetic strategies are particularly useful for exploring the structure-activity relationship (SAR) of a natural product by systematically modifying different parts of the molecule.

Design and Chemical Synthesis of Novel this compound Analogs

The design and synthesis of novel this compound analogs are driven by the desire to discover compounds with improved potency, selectivity, or different biological activities compared to the parent compound. This process typically involves rational drug design principles, guided by the known structure of this compound and any available information on its biological targets or mechanisms.

The design phase often utilizes computational methods to predict how structural modifications might affect the compound's properties and interactions with biological molecules. ufl.edu Based on these designs, chemical synthesis routes are developed to construct the target analogs. The synthesis of novel analogs can involve modifying existing synthetic routes to this compound or developing entirely new pathways to access structures that are significantly different from the parent compound but retain some core structural features.

Research on the synthesis of other natural product analogs, such as marine alkaloid derivatives or pyrimidine (B1678525) analogs, highlights common strategies employed in analog synthesis. rsc.orgnih.gov These include:

Scaffold hopping: Replacing the core this compound structure with a different but related chemical scaffold.

** substituents:** Introducing different chemical groups at various positions on the this compound skeleton.

Isosteric replacements: Substituting atoms or groups with others having similar size, shape, and electronic properties.

The chemical synthesis of these novel analogs requires expertise in organic chemistry, utilizing a range of reaction methodologies to build the desired molecular architectures.

Evaluation of Chemically Modified this compound Analogs for Enhanced Biological Activity

Synthesized this compound analogs and semi-synthetic derivatives are subjected to rigorous biological evaluation to assess the impact of the chemical modifications on their activity. This evaluation is crucial for identifying compounds with enhanced or altered biological profiles.

The evaluation typically involves in vitro and potentially in vivo assays relevant to the desired biological activity. For this compound, which has shown activity as an inducer of differentiation in HL-60 leukemia cells and weak antifungal activity, evaluation of analogs would likely include:

Cell differentiation assays: Measuring the ability of analogs to induce differentiation in leukemia cell lines. nih.gov

Antifungal assays: Testing the efficacy of analogs against various fungal strains. nih.gov

Other relevant biological assays: Depending on the intended application of the analogs, assays for other activities such as antioxidant, antiviral, or cytotoxic effects might be performed. rsc.orgnih.govjapsonline.com

Detailed research findings from the evaluation process provide critical data for establishing structure-activity relationships (SAR). By comparing the biological activities of different analogs, researchers can understand which parts of the this compound molecule are essential for its activity and which modifications lead to improved properties. For example, studies on chemically modified polysaccharides have shown that modifications like acetylation or sulfation can significantly enhance antioxidant and cholesterol-lowering activities. nih.gov Similarly, modifications to heterocyclic systems have been shown to impact antiviral and antitumor properties. japsonline.com This iterative process of design, synthesis, and evaluation is fundamental to the discovery and development of new therapeutic agents based on natural product scaffolds like this compound.

Ecological and Environmental Context of Pulvinatal

Role of Pulvinatal as a Secondary Metabolite in Fungal Ecology

This compound, as a fungal secondary metabolite, is part of a diverse group of compounds that contribute to the ecological fitness of fungi. nih.govmdpi.com These metabolites can serve various functions, including defense against environmental stresses, inhibition of competing microorganisms, and deterrence of predators. nih.govelifesciences.org While the specific ecological roles of this compound are still being elucidated, its identification as a secondary metabolite from fungi known to interact with their surroundings suggests its involvement in these ecological processes. nih.govnih.gov Secondary metabolites are often released into the environment, mediating interactions with other organisms and influencing the fungal niche. elifesciences.org

This compound's Contribution to Fungal-Host and Fungal-Microbe Interactions

Fungal secondary metabolites are known to play crucial roles in the complex interactions between fungi and other organisms, including hosts (such as plants or animals) and other microbes (like bacteria and other fungi). mdpi.comfrontiersin.orgfrontiersin.org These interactions can range from mutualistic symbioses to pathogenic relationships. frontiersin.org

This compound has been reported to exhibit weak antifungal activity. nih.gov This suggests a potential role in competition with other fungi in its natural habitat. Fungi utilize secondary metabolites, including antibiotics, to gain a competitive advantage against other microorganisms. mdpi.com

While the provided search results mention this compound's isolation from Nidularia pulvinata and Cyathus stercoreus, and the general importance of fungal secondary metabolites in host and microbe interactions, specific detailed research findings on this compound's direct contribution to fungal-host or fungal-microbe interactions are limited within the search results. However, the broader context of fungal ecology highlights that secondary metabolites are key mediators in these relationships, influencing outcomes such as host defense, microbial competition, and even communication. elifesciences.orgfrontiersin.orgnih.govnih.gov

Fungi interact with hosts and associated microbiota, sometimes manipulating the microbial community through secreted compounds. nih.gov The production of secondary metabolites can be influenced by the presence of other microbes. nih.gov

Environmental Factors Influencing this compound Production in Natural Habitats

The production of fungal secondary metabolites, including compounds like this compound, is often influenced by various environmental factors in their natural habitats. nih.govelifesciences.org These factors can trigger the expression of the genes responsible for secondary metabolite biosynthesis. nih.gov

General environmental factors known to affect fungal growth and the production of secondary metabolites include temperature, pH, moisture, aeration, and the availability and type of nutrients. hu.edu.jomdpi.comresearchgate.netresearchgate.net For instance, studies on other fungal species have shown that factors like temperature and atmospheric drought can significantly impact the production of mycotoxins, which are also secondary metabolites. mdpi.com Salinity and dissolved oxygen have also been identified as important environmental factors affecting fungal communities in certain habitats. nih.govfrontiersin.org

While specific data on the environmental factors directly influencing this compound production by Nidularia pulvinata or Cyathus stercoreus were not extensively detailed in the provided search results, the general principles of fungal secondary metabolism regulation by environmental cues would apply. nih.govelifesciences.org The specific conditions under which the producing fungi thrive in their natural environments would likely play a role in the levels of this compound produced.

Below is a table listing the chemical compounds mentioned in this article and their corresponding PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | 44424646 |

| 2,4,5-trihydroxy-6-methyl-benzenecarbaldehyde | Not found |

| Orsellinic acid | 10112 |

| Cyathusal A | Not found |

| Cyathusal B | Not found |

| Cyathusal C | Not found |

| Aflatoxin | 37664 |

| Penicillin | 6817 |

| Taxol | 4177 |

| Terrein | 5280751 |

| Oosporein | 18800 |

| Candidalysin | Not found |

| (-)-thujopsene | 10776 |

| 6-pentyl-α-pyrone | 643331 |

Below are interactive data tables based on information found in the search results, illustrating the influence of environmental factors on fungal growth and secondary metabolite production in other fungal species, which can serve as a general context for understanding potential influences on this compound production.

Table 1: Influence of Temperature and Relative Humidity on Keratinophilic Fungi Growth researchgate.net

| Fungus | Optimum Temperature (°C) | Optimum Relative Humidity (%) |

| Chrysosporium tropicum | 28-30 | 75 |

| Trichophyton mentagrophytes | 28-30 | 95 |

Table 2: Influence of Temperature on Aspergillus flavus Toxin Production mdpi.com

| Environmental Factor | Effect on AFB1 Production |

| High daily maximum temperatures (≥ 35°C) | Maximal correlation (r = 0.560–0.569) at R4 stage (natural contamination) |

| High daily maximum temperatures (≥ 35°C) | Stronger correlations (r = 0.665–0.834) during R2–R6 stages (artificial inoculation) |

These tables provide examples of how environmental conditions can impact fungal characteristics, including the production of secondary metabolites like toxins. While specific data for this compound is not available in these examples, they demonstrate the principle that environmental factors are key regulators of fungal metabolic activity in natural settings.

Q & A

Basic: What experimental approaches are used for the initial structural characterization of Pulvinatal?

Answer: this compound’s structural elucidation typically combines spectroscopic techniques such as nuclear magnetic resonance (NMR) for atomic-level resolution of carbon-hydrogen frameworks and high-resolution mass spectrometry (HR-MS) to confirm molecular formulas. For example, early studies employed 2D NMR (COSY, HSQC, HMBC) to resolve complex spin systems and establish connectivity in its cyclopentenone backbone . X-ray crystallography may further validate stereochemistry when single crystals are obtainable. Researchers must cross-validate spectral data with known analogs and document purity via HPLC-UV/RI (≥95% purity threshold) to ensure reproducibility .

Advanced: How can researchers resolve contradictory bioactivity data reported for this compound across different model systems?

Answer: Discrepancies in bioactivity (e.g., TNF-α inhibition vs. baseline cytotoxicity) often stem from variations in experimental design:

- Cell line specificity : Use primary cells vs. immortalized lines (e.g., HEK-293 vs. macrophages) may alter receptor expression or metabolic pathways.

- Dose-response calibration : Ensure IC₅₀ calculations account for solvent interference (e.g., DMSO cytotoxicity thresholds).

- Assay validation : Cross-validate findings with orthogonal assays (e.g., ELISA for cytokine quantification alongside luciferase reporter systems) .

Advanced studies should include negative controls, replicate experiments (n ≥ 3), and meta-analyses of published datasets to identify systemic biases .

Basic: What methodologies are recommended for assessing this compound’s stability under physiological conditions?

Answer: Stability profiling requires:

- pH-dependent degradation studies : Incubate this compound in buffers simulating physiological pH (e.g., 1.2–7.4) at 37°C, with LC-MS monitoring over 24–72 hours.

- Serum stability assays : Quantify compound integrity in fetal bovine serum (FBS) using protein precipitation followed by HPLC-UV.

- Light/temperature sensitivity : Conduct accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months) . Document degradation products via tandem MS to infer metabolic pathways.

Advanced: How can computational modeling enhance the study of this compound’s structure-activity relationships (SAR)?

Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict binding affinities to targets like TNF-α or NF-κB. Key steps include:

- Ligand preparation : Optimize this compound’s 3D conformation using density functional theory (DFT).

- Receptor flexibility : Employ ensemble docking to account for protein conformational changes.

- Free energy calculations : Use MM-PBSA/GBSA to validate thermodynamic stability of ligand-receptor complexes.

Experimental validation via site-directed mutagenesis or isothermal titration calorimetry (ITC) is critical to confirm computational predictions .

Basic: What criteria define the purity and identity of synthesized this compound derivatives in peer-reviewed studies?

Answer: Journals require:

- Analytical chromatography : HPLC/GC traces with baseline separation (R > 1.5) and ≥95% purity.

- Spectral congruence : NMR (¹H, ¹³C), IR, and MS data must match predicted spectra for novel derivatives.

- Elemental analysis : Carbon/hydrogen/nitrogen percentages within ±0.4% of theoretical values.

For known analogs, cite prior spectral data and provide overlays for direct comparison .

Advanced: What strategies mitigate batch-to-batch variability in this compound production during scale-up?

Answer: Reproducibility challenges in fermentation or synthetic routes require:

- Process analytical technology (PAT) : Real-time monitoring of critical parameters (e.g., aeration, pH) in bioreactors.

- Design of experiments (DoE) : Optimize variables (e.g., substrate concentration, temperature) via response surface methodology.

- Quality-by-design (QbD) : Define critical quality attributes (CQAs) for raw materials and intermediates.

Document deviations in supplementary materials and validate each batch with bioactivity assays .

Basic: How should researchers address conflicting reports on this compound’s solubility in aqueous vs. organic solvents?

Answer: Standardize solubility protocols:

- Shake-flask method : Saturate solvent systems (e.g., PBS, ethanol) with excess compound, filter, and quantify via UV-Vis.

- Thermodynamic vs. kinetic solubility : Clarify measurement conditions (equilibrium time, temperature).

- Co-solvent compatibility : Test biocompatible surfactants (e.g., Tween-80) for in vitro assays. Report solvent percentages to enable cross-study comparisons .

Advanced: What mechanistic studies are essential to confirm this compound’s proposed inhibition of inflammatory pathways?

Answer: Beyond initial bioassays, employ:

- Kinetic analysis : Determine inhibition constants (Kᵢ) via enzyme kinetics (e.g., Lineweaver-Burk plots).

- Transcriptomics/proteomics : Use RNA-seq or SILAC-MS to map downstream gene/protein expression changes.

- Knockout models : Validate target specificity using CRISPR-Cas9-edited cell lines.

Correlate mechanistic data with phenotypic outcomes (e.g., cytokine secretion) to establish causality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.